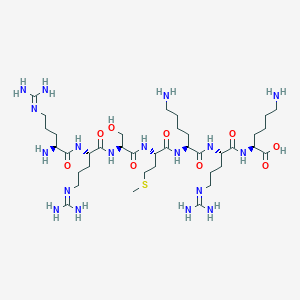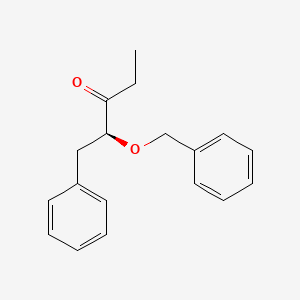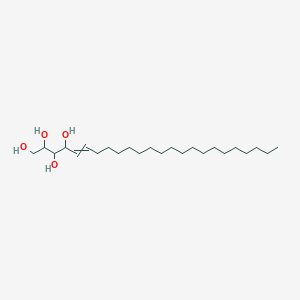
Tetracos-5-ene-1,2,3,4-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracos-5-ene-1,2,3,4-tetrol is a chemical compound with the molecular formula C24H48O4 It is characterized by the presence of a long carbon chain with a double bond at the 5th position and four hydroxyl groups at the 1st, 2nd, 3rd, and 4th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetracos-5-ene-1,2,3,4-tetrol typically involves the following steps:
Starting Material: The synthesis begins with a suitable long-chain alkene, such as tetracosene.
Hydroxylation: The double bond at the 5th position is subjected to hydroxylation using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce hydroxyl groups.
Protection and Deprotection: Protecting groups may be used to selectively introduce hydroxyl groups at the desired positions, followed by deprotection to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tetracos-5-ene-1,2,3,4-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tetracosane-1,2,3,4-tetrol.
Substitution: Formation of tetraethers or tetraesters.
Aplicaciones Científicas De Investigación
Tetracos-5-ene-1,2,3,4-tetrol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential role in biological systems and as a model compound for understanding lipid interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Tetracos-5-ene-1,2,3,4-tetrol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with biological molecules, while the hydrophobic carbon chain can interact with lipid membranes. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Tetracosane-1,2,3,4-tetrol: Similar structure but lacks the double bond.
Hexacos-5-ene-1,2,3,4-tetrol: Similar structure with a longer carbon chain.
Tetracos-5-ene-1,2,3,4-tetraol: Similar structure but with different stereochemistry.
Uniqueness
Tetracos-5-ene-1,2,3,4-tetrol is unique due to the presence of both a double bond and multiple hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and form complex molecular structures makes it valuable for research and industrial applications.
Propiedades
Número CAS |
375798-04-2 |
|---|---|
Fórmula molecular |
C24H48O4 |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
tetracos-5-ene-1,2,3,4-tetrol |
InChI |
InChI=1S/C24H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(26)24(28)23(27)21-25/h19-20,22-28H,2-18,21H2,1H3 |
Clave InChI |
XABWPSCDPCHHDR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC=CC(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


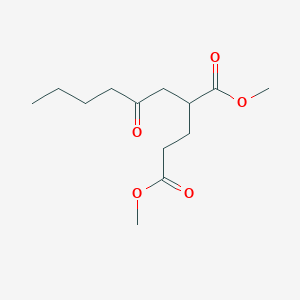
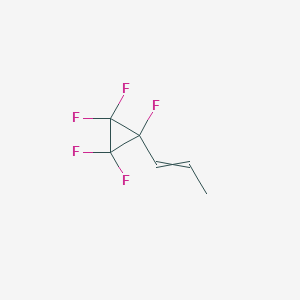
![[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol](/img/structure/B14247472.png)
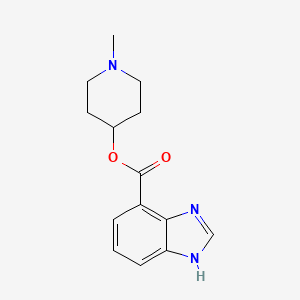
![4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]-](/img/structure/B14247485.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2,4-dichlorophenyl)methylideneamino]benzamide](/img/structure/B14247488.png)
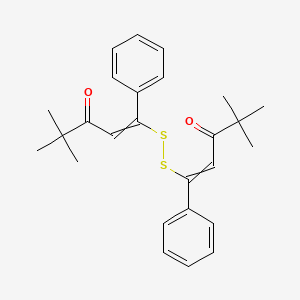


![3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]-](/img/structure/B14247511.png)
![2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro-](/img/structure/B14247518.png)

